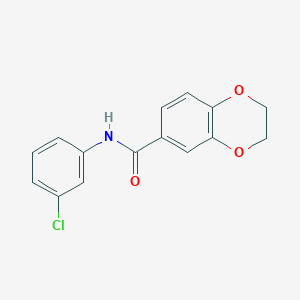

![molecular formula C17H14N2O3S B251769 N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as MOB-015, is a novel antifungal agent that has gained attention in recent years due to its potential therapeutic properties. MOB-015 is a member of the benzofuran family, which is known for its antifungal activity. MOB-015 has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.

Mecanismo De Acción

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, ultimately resulting in cell death. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a fungicidal effect, meaning that it kills the fungus rather than simply inhibiting its growth.

Biochemical and Physiological Effects

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have minimal effects on human cells, making it a promising candidate for clinical use. In animal studies, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to be well-tolerated and effective against fungal infections. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have a long half-life, which may reduce the frequency of dosing required for treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it a reliable option for research. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is also effective against a wide range of fungal species, making it a versatile tool for studying fungal infections. However, N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not effective against all fungal species, and its effectiveness may vary depending on the strain of the fungus being studied.

Direcciones Futuras

There are several potential future directions for research on N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that include N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide and other antifungal agents. This may improve the effectiveness of treatment and reduce the risk of developing resistance to N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Another area of interest is the development of topical formulations of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide for the treatment of skin and nail infections. Additionally, further studies are needed to determine the safety and efficacy of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in clinical trials.

Métodos De Síntesis

The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves a multi-step process that includes the preparation of various intermediates. The final product is obtained through a reaction between 1-benzofuran-2-carboxylic acid and 3-methoxyphenyl isothiocyanate. The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Aplicaciones Científicas De Investigación

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its antifungal properties. In vitro studies have shown that N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is effective against a wide range of fungal species, including those that are resistant to current antifungal agents. N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for clinical use.

Propiedades

Fórmula molecular |

C17H14N2O3S |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C17H14N2O3S/c1-21-13-7-4-6-12(10-13)18-17(23)19-16(20)15-9-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H2,18,19,20,23) |

Clave InChI |

AEAKDPILEQCPAA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |

SMILES canónico |

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)

![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)

![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)

![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)